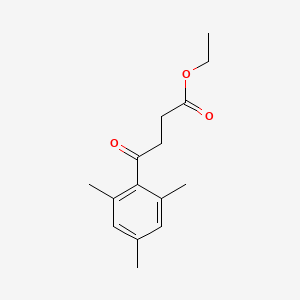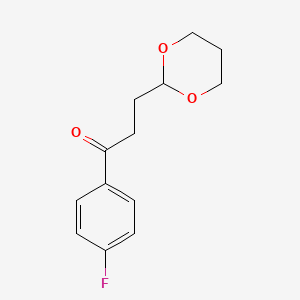
3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone
Descripción general
Descripción
The compound “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” is a chemical compound that contains a 1,3-dioxane ring. 1,3-Dioxane is a type of ether where the oxygen atoms are incorporated into a six-membered ring structure .
Synthesis Analysis
While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-4’-fluoropropiophenone” were not found, a related compound, “1,3-Bis(1,3-dioxan-2-yl)-benzene”, was synthesized with a yield of 48% .Aplicaciones Científicas De Investigación
1. Fluorophores for Aluminum Detection
A study by Lambert et al. (2000) explored the use of phenyl-2-thiazoline fluorophores, which are structurally related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, for selective detection of aluminum (Al^3+). These compounds showed selectivity for Al^3+ over other metal ions and represented an initial stage in developing specific fluorophores for biological applications, such as studying intracellular aluminum levels (Lambert et al., 2000).
2. Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes
Thomoson and Dolbier (2013) demonstrated the use of fluoroform as a source of difluorocarbene in synthesizing difluoromethoxy- and difluorothiomethoxy derivatives. This process, involving compounds related to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, was efficient and environmentally friendly, offering moderate to good yields (Thomoson & Dolbier, 2013).
3. Synthesis of Nucleoside Analogues
Cadet et al. (1998) researched the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are structurally similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone. These compounds, higher homologues of antiviral and anticancer 1,3-dioxolanes, showed promise in medical applications, although they exhibited no antiviral activity in the study (Cadet et al., 1998).
4. Heterogeneously Catalysed Condensations of Glycerol
Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with various aldehydes and acetals, producing [1,3]dioxan-5-ols and related compounds. This research highlighted the potential of using 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone derivatives as novel platform chemicals, particularly for creating precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
5. Fluorescent Probes Sensing pH and Metal Cations
Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue, which are similar to 3-(1,3-Dioxan-2-YL)-4'-fluoropropiophenone, as fluorescent probes. These probes demonstrated high sensitivity to pH changes and selectivity in detecting specific metal cations, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFKOXUVQXHNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645927 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
CAS RN |
898786-02-2 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


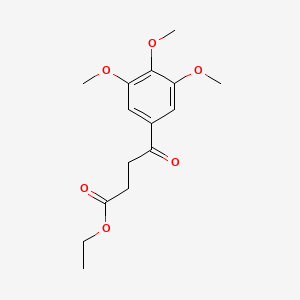
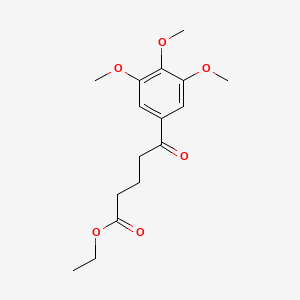
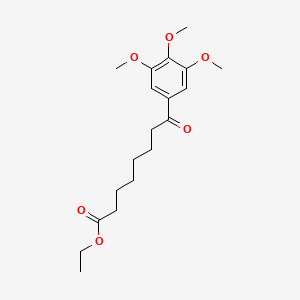
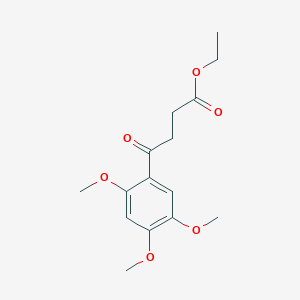
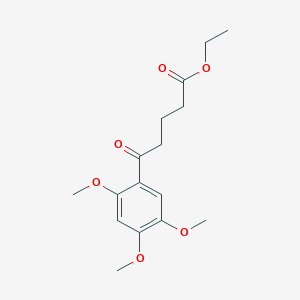
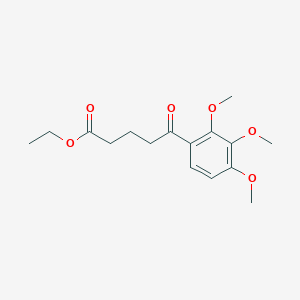
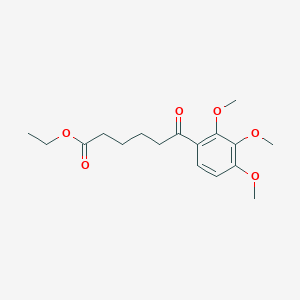
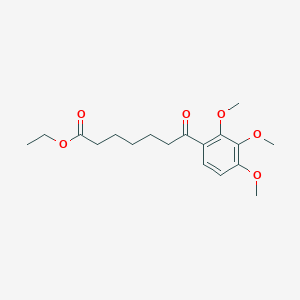
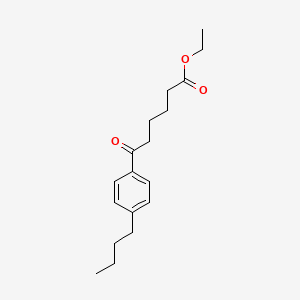
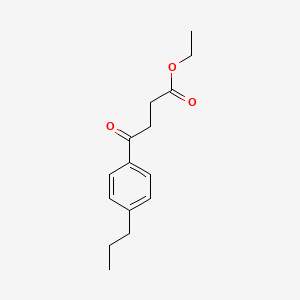
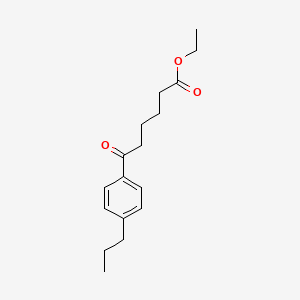
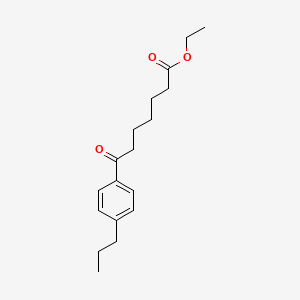
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
